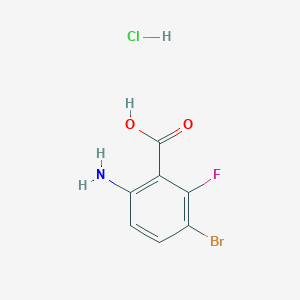

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride

Vue d'ensemble

Description

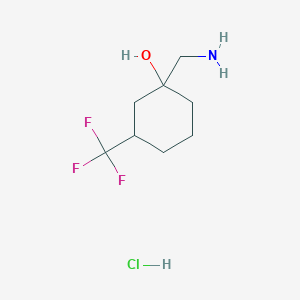

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride (3-AMBT-HCl) is an organic compound belonging to the family of benzothiophene-1,1-dione derivatives. It is a white crystalline solid with a molecular weight of 181.63 g/mol. 3-AMBT-HCl has been used in a variety of scientific research applications due to its unique chemical and physical properties.

Applications De Recherche Scientifique

Efficacy and Safety in Psychotic and Mood Disorders

- Lurasidone, a benzisothiazole antipsychotic drug, has been found effective and well-tolerated for the short-term treatment of schizophrenia and acute bipolar depression. It demonstrates unusual efficacy in acute bipolar depression even without psychotic features, with a low risk of inducing weight gain, metabolic, or cardiac abnormalities. However, its risk of akathisia may exceed that of other modern antipsychotics, emphasizing the need for long-term testing in schizophrenia and bipolar disorder and testing for other indications (Pompili et al., 2018).

Synthetic and Structural Insights

- Research into the synthesis and structural properties of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones has provided insights into the reactivity of chloral with amines, leading to various products depending on amine type and reaction conditions. This highlights the versatility of thiazole and benzothiazole derivatives in synthetic chemistry (Issac & Tierney, 1996).

Supramolecular Chemistry and Applications

- Benzene-1,3,5-tricarboxamide derivatives, closely related to benzothiazole structures, show significant importance in supramolecular chemistry with applications ranging from nanotechnology, polymer processing to biomedical applications. Their self-assembly into nanometer-sized rod-like structures and multivalent nature drives applications in various fields (Cantekin, de Greef, & Palmans, 2012).

Neurochemistry and Neurotoxicity

- The review of patent literature on antagonists for the glycine site of the NMDA receptor has revealed the importance of benzothiazoline derivatives in the development of therapeutics for CNS disorders, highlighting the therapeutic promise of glycine site antagonists for conditions like cerebral ischemia, epilepsy, and schizophrenia (Kulagowski & Leeson, 1995).

Advanced Oxidation Processes for Environmental Remediation

- A review on the degradation of acetaminophen by advanced oxidation processes has highlighted the role of benzothiazole derivatives in environmental chemistry, demonstrating their significance in addressing water scarcity and the accumulation of recalcitrant compounds in the environment (Qutob et al., 2022).

Propriétés

IUPAC Name |

(1,1-dioxo-1-benzothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S.ClH/c10-5-7-6-13(11,12)9-4-2-1-3-8(7)9;/h1-4,6H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IODHAJHGQHJGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1lambda6-benzothiophene-1,1-dione hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Dimethylamino)methyl]benzene-1-sulfonyl chloride hydrochloride](/img/structure/B1379481.png)

amine hydrochloride](/img/structure/B1379487.png)

![1-[3-Acetyl-2-hydroxy-5-(2-methylbutan-2-yl)phenyl]ethan-1-one](/img/structure/B1379497.png)

![tert-butyl N-[2-(4-methylbenzoyl)furan-3-yl]carbamate](/img/structure/B1379498.png)

![7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B1379500.png)